1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC10430336
InChI: InChI=1S/C21H18ClNO2/c22-18-9-3-6-12-21(18)25-14-15(24)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,24H,13-14H2
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O
Molecular Formula: C21H18ClNO2
Molecular Weight: 351.8 g/mol

1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol

CAS No.:

Cat. No.: VC10430336

Molecular Formula: C21H18ClNO2

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol -

Specification

Molecular Formula C21H18ClNO2
Molecular Weight 351.8 g/mol
IUPAC Name 1-carbazol-9-yl-3-(2-chlorophenoxy)propan-2-ol
Standard InChI InChI=1S/C21H18ClNO2/c22-18-9-3-6-12-21(18)25-14-15(24)13-23-19-10-4-1-7-16(19)17-8-2-5-11-20(17)23/h1-12,15,24H,13-14H2
Standard InChI Key SONJCMFDSVOLFH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=CC=C4Cl)O

Introduction

1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol is a synthetic organic compound belonging to the class of carbazole derivatives. These compounds are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique molecular structure combines a carbazole moiety with a chlorophenoxy group, making it a potential candidate for pharmaceutical and chemical research.

Synthesis

The synthesis of 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol typically involves multi-step reactions:

  • Formation of the Carbazole Core: The carbazole nucleus is synthesized or utilized as a starting material.

  • Alkylation Reaction: The carbazole is alkylated at the nitrogen atom using an appropriate halogenated propanol derivative.

  • Etherification Step: The hydroxyl group on the propanol chain is reacted with 2-chlorophenol in the presence of a base to form the ether bond.

This process ensures controlled substitution and high yields of the desired product.

Applications and Biological Significance

Carbazole derivatives like 1-(9H-carbazol-9-yl)-3-(2-chlorophenoxy)propan-2-ol are known for their versatile applications in medicinal chemistry:

  • Anticancer Activity: Carbazole-based compounds have shown promise in inhibiting tumor growth through mechanisms such as DNA intercalation and enzyme inhibition.

  • Antimicrobial Properties: The chlorophenoxy group enhances the antimicrobial efficacy against bacterial and fungal strains.

  • Anti-inflammatory Potential: Studies suggest that these compounds may act as inhibitors of inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Analytical Characterization

The compound can be characterized using advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like hydroxyl, ether, and aromatic systems.

  • X-ray Crystallography:

    • Determines the three-dimensional structure and confirms bond angles.

Research Findings

Recent studies have highlighted the potential of carbazole derivatives, including this compound, in drug development:

ActivityTarget Pathway/OrganismResults
AnticancerTumor cell linesModerate to high inhibition
AntimicrobialE. coli, S. aureusSignificant growth suppression
Anti-inflammatoryCOX/LOX enzymesPromising inhibitory activity

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